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molecular formula C7H9N5 B8353070 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine

5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine

Cat. No. B8353070
M. Wt: 163.18 g/mol
InChI Key: BUWLIZGFVRJELS-UHFFFAOYSA-N
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Patent
US09394311B2

Procedure details

A mixture of hydroxylamine hydrochloride (13.68 g, 196.85 mmol) and N,N-diisopropylethylamine (20.6 ml, 118.11 mmol) in ethanol (200 ml) was stirred for 10 minutes at 25° C. To this mixture was then added ethyl-N-[(3,6-dimethylpyrazin-2-yl)carbamothioyl]carbamate (10 g, 39.37 mmol), and the resultant mixture was heated under reflux for 16 hours. The resultant mixture was diluted with water (100 ml), stirred for 10 min, and extracted twice with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated. The crude material thus obtained was triturated with hexane affording 5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (2.4 g, 71.87%) as a white solid. MS: m/z=164 (M+H+)
Quantity
13.68 g
Type
reactant
Reaction Step One
Quantity
20.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
ethyl-N-[(3,6-dimethylpyrazin-2-yl)carbamothioyl]carbamate
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.NO.C([N:7](CC)C(C)C)(C)C.C(OC(=O)[NH:17][C:18](=S)[NH:19][C:20]1[C:25]([CH3:26])=[N:24][CH:23]=[C:22]([CH3:27])[N:21]=1)C>C(O)C.O>[CH3:27][C:22]1[N:21]2[N:7]=[C:18]([NH2:17])[N:19]=[C:20]2[C:25]([CH3:26])=[N:24][CH:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13.68 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
20.6 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ethyl-N-[(3,6-dimethylpyrazin-2-yl)carbamothioyl]carbamate
Quantity
10 g
Type
reactant
Smiles
C(C)OC(NC(NC1=NC(=CN=C1C)C)=S)=O
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 10 minutes at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material thus obtained
CUSTOM
Type
CUSTOM
Details
was triturated with hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=CN=C(C=2N1N=C(N2)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 71.87%
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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